molecular formula C14H20N2 B1448872 8-Benzyl-5,8-diazaspiro[3.5]nonane CAS No. 2098036-81-6

8-Benzyl-5,8-diazaspiro[3.5]nonane

Cat. No.: B1448872
CAS No.: 2098036-81-6
M. Wt: 216.32 g/mol
InChI Key: SERGQNLMTAEJAJ-UHFFFAOYSA-N
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Description

8-Benzyl-5,8-diazaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonane ring and a benzyl group.

Preparation Methods

The synthesis of 8-Benzyl-5,8-diazaspiro[3.5]nonane typically involves the reaction of benzylamine with a suitable spirocyclic precursor under specific conditions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require the presence of a base and a solvent, such as methanol or ethanol, to facilitate the formation of the spirocyclic structure.

Chemical Reactions Analysis

8-Benzyl-5,8-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as hydroxide ions or amines replace the halogen atoms.

Scientific Research Applications

8-Benzyl-5,8-diazaspiro[3.5]nonane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties

Mechanism of Action

The mechanism of action of 8-Benzyl-5,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding affinity and selectivity, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

8-Benzyl-5,8-diazaspiro[3.5]nonane can be compared with other spirocyclic compounds, such as:

    5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: This compound contains an oxygen atom in the spirocyclic ring, which can alter its chemical reactivity and biological activity.

    8-Oxa-2-azaspiro[4.5]decane: This compound has a different ring size and heteroatom composition, leading to distinct properties and applications.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a benzyl group, which confer unique chemical and biological properties.

Properties

IUPAC Name

8-benzyl-5,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-9-15-14(12-16)7-4-8-14/h1-3,5-6,15H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERGQNLMTAEJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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